molecular formula C11H16IN3 B2612900 {Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide CAS No. 2717-91-1

{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide

Cat. No.: B2612900
CAS No.: 2717-91-1
M. Wt: 317.174
InChI Key: VRNROAGRTRKHKT-UHFFFAOYSA-M
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Description

{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide is a quaternary ammonium derivative of the imidazo[1,2-a]pyridine scaffold. The compound features a positively charged trimethylazanium group attached via a methyl linker at the 3-position of the heterocyclic core, with iodide as the counterion. This structural modification introduces unique physicochemical properties, such as enhanced water solubility due to the ionic character, which distinguishes it from neutral imidazopyridine derivatives.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-3-ylmethyl(trimethyl)azanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N3.HI/c1-14(2,3)9-10-8-12-11-6-4-5-7-13(10)11;/h4-8H,9H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNROAGRTRKHKT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CN=C2N1C=CC=C2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide typically involves the reaction of 2-aminopyridine with various electrophiles. One common method is the condensation of 2-aminopyridine with α-haloketones in the presence of an inorganic base at high temperatures. This method produces 3-substituted imidazo[1,2-a]pyridines in moderate to high yields .

Another approach involves the use of N,N-dimethylformamide dimethyl acetate (DMF-DMA) as a reagent. In this method, 2-aminopyridine reacts with DMF-DMA to produce intermediates, which are then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone to afford the desired product .

Industrial Production Methods

Industrial production of {Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Functionalization to Form the Trimethylazanium Group

The trimethylazanium iodide moiety is introduced through quaternization of a tertiary amine . While the exact reaction pathway for this specific compound is not explicitly detailed in the literature, standard organic chemistry principles suggest the following steps:

  • Alkylation of a primary amine : The imidazo[1,2-a]pyridin-3-ylmethyl group is likely formed by reacting a primary amine (e.g., methylamine) with an alkylating agent (e.g., methyl halide).

  • Quaternization : The resulting tertiary amine undergoes alkylation with a methylating agent (e.g., methyl iodide) in the presence of a base to form the quaternary ammonium salt.

Reaction Mechanisms and Key Observations

  • Catalytic Roles :

    • Iodine acts as an oxidant in C-N bond formation, enabling cyclization under aerobic conditions .

    • Copper(I) iodide (CuI) facilitates oxidative dehydrogenative cyclization in some protocols .

  • Mechanistic Insights :

    • In iodine-catalyzed reactions, intermediates such as iminium ions or radical species may form, but free radical pathways are excluded in some cases .

    • Ultrasound irradiation enhances reaction rates by promoting molecular collisions

Scientific Research Applications

{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of {Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The imidazo[1,2-a]pyridine core is highly versatile, allowing substitutions at positions 2, 3, 6, 7, and 6. Key comparisons include:

  • 2-Substituted Derivatives: 2-Naphthyl/2-Thiophenyl Derivatives: Compounds like 3ka and 3la (from ) feature aromatic substituents at the 2-position. However, they may reduce solubility compared to charged groups . 2-Aliphatic Derivatives: Example 3ma () includes an aliphatic chain, increasing flexibility and lipophilicity, which could influence membrane permeability .
  • 3-Substituted Derivatives :
    • The target compound’s 3-trimethylazanium group introduces steric bulk and a permanent positive charge, likely affecting electronic distribution and intermolecular interactions. This contrasts with neutral 3-arylated products (e.g., 3na in ), which retain planarity and may exhibit different regioselectivity in reactions .
Table 1: Structural Comparison of Select Imidazopyridine Derivatives
Compound Substituent Position Substituent Type Key Feature
3ka () 2 2-Naphthyl Aromatic, planar
3ma () 2 Aliphatic Flexible, lipophilic
3na () 3 Aryl (neutral) Regioselective reactivity
Target Compound 3 Trimethylazanium (I⁻) Charged, high solubility

Physicochemical Properties

  • Solubility : The trimethylazanium group in the target compound significantly enhances water solubility compared to neutral 2- or 3-substituted derivatives. This property is critical for formulation in aqueous-based therapies.
  • Stability : Quaternary ammonium salts are generally hygroscopic and may require controlled storage conditions. Neutral derivatives (e.g., 3ka) are less prone to hydrolysis.

Biological Activity

{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The imidazo[1,2-a]pyridine scaffold is known for its diverse pharmacological properties, making it a promising candidate for further research and development.

The biological activity of {Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide is primarily attributed to its interaction with specific molecular targets. This compound is believed to modulate the activity of various receptors and enzymes, which can lead to significant biological effects such as altered gene expression and changes in cellular metabolism.

Biological Activities

Research indicates that the imidazo[1,2-a]pyridine core contributes to a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogens.
  • Anti-inflammatory Effects : Studies suggest that derivatives of imidazo[1,2-a]pyridine can suppress inflammatory pathways, particularly through inhibition of NF-κB and STAT3 signaling in cancer cell lines .
  • Neuroprotective Properties : There is evidence that it may inhibit acetylcholinesterase, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

Research Findings and Case Studies

Several studies have investigated the biological activities of imidazo[1,2-a]pyridine derivatives, including {Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide. Below are some notable findings:

StudyFindings
Study 1 (2023)Demonstrated anti-inflammatory activity by suppressing NF-κB and STAT3 pathways in MDA-MB-231 and SKOV3 cancer cell lines.
Study 2 (2024)Identified inhibitory effects on acetylcholinesterase, highlighting potential for Alzheimer's treatment.
Study 3 (2024)Investigated synthesis methods yielding high product yields (up to 96%) for biologically active imidazo[1,2-a]pyridine derivatives under eco-friendly conditions .

Synthesis and Characterization

The synthesis of {Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide typically involves environmentally friendly methodologies. One notable method employs molecular iodine as a catalyst in an ultrasonic-assisted reaction, achieving high yields with minimal environmental impact .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic strategies for preparing imidazo[1,2-a]pyridine derivatives, including iodinated quaternary ammonium salts like {imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide?

  • Methodological Answer : One-pot synthesis using catalytic iodine (0.5 mol%) in ethanol at room temperature is effective for constructing imidazo[1,2-a]pyridine scaffolds. For quaternary ammonium salts, alkylation of the imidazo[1,2-a]pyridine nitrogen with methyl iodide under basic conditions is common. Ultrasound-assisted methods with PEG-400 as a solvent can further enhance reaction efficiency and reduce time .

Q. How are imidazo[1,2-a]pyridine derivatives characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regioselectivity (e.g., C-3 functionalization) and substituent orientation .
  • Mass spectrometry (ESI-HRMS) : To verify molecular ion peaks and purity .
  • Melting point analysis : Used to assess crystallinity and compound identity .

Q. What role do Lewis acids (e.g., AlCl3_3) or iodine catalysts play in functionalizing imidazo[1,2-a]pyridines?

  • Methodological Answer : AlCl3_3 catalyzes Friedel-Crafts acylation at the C-3 position by activating acetylating agents, enabling electrophilic substitution. Iodine facilitates oxidative coupling in metal-free reactions, particularly in sulfenylation or selenylation at C-3 .

Advanced Research Questions

Q. How can computational models resolve contradictions in experimental data, such as unexpected regioselectivity in functionalization reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map reaction coordinates to identify transition states and intermediates. For example, computational studies justified the preference for C-3 acylation over C-2 in Friedel-Crafts reactions by analyzing charge distribution and steric effects . Molecular docking (e.g., GABA receptor models) can also predict ligand-receptor interactions to validate biological activity .

Q. What strategies address low yields or side-product formation during the synthesis of iodinated quaternary ammonium derivatives?

  • Methodological Answer :

  • Optimized stoichiometry : Use a 1.2:1 molar ratio of methyl iodide to imidazo[1,2-a]pyridine to ensure complete alkylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) isolates pure products .

Q. How do substituents at the C-3 position influence biological activity, and how can this be systematically investigated?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Synthesize derivatives with varied C-3 groups (e.g., acetyl, thiol, selenyl) and screen against targets (e.g., COX isoforms or microbial strains).
  • In silico docking : Use software like AutoDock to correlate substituent electronic properties (e.g., electron-withdrawing nitro groups) with binding affinity to enzymes like COX-2 .

Q. What are the challenges in scaling up imidazo[1,2-a]pyridine derivatives for preclinical studies, and how can they be mitigated?

  • Methodological Answer :

  • Reaction scalability : Ultrasound-assisted methods reduce reaction times from hours to minutes, improving throughput .
  • ADME-Tox profiling : Use computational tools (e.g., SwissADME) to predict pharmacokinetics and toxicity early in development. For example, logP values >3 may indicate poor solubility, necessitating prodrug strategies .

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